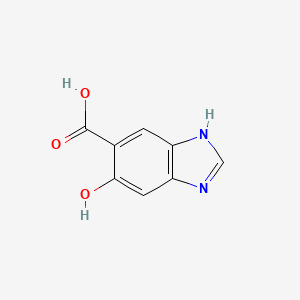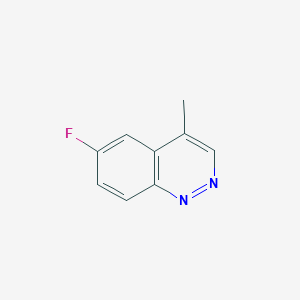
4-Bromopyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromopyrimidine-5-carbonitrile is an organobromine compound with the molecular formula C5H2BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromopyrimidine-5-carbonitrile can be synthesized through several methods. One common method involves the reaction of 5-bromo-2-chloropyrimidine with potassium nitride. Another method includes microwave-assisted aminocarbonylation at the C-2 position using palladium and molybdenum hexacarbonyl. These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies, such as continuous flow reactors and automated systems, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Oxidation and reduction: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Coupling reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium and copper for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromopyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds, such as enzyme inhibitors.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromopyrimidine-5-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound have been designed as tyrosine kinase inhibitors, targeting the epidermal growth factor receptor (EGFR). These inhibitors mimic ATP and bind to the active site of the receptor, blocking its activity and inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of EGFR can lead to the suppression of tumor growth.
Vergleich Mit ähnlichen Verbindungen
4-Bromopyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
5-Bromopyrimidine: This compound lacks the nitrile group and has different reactivity and applications.
4-Amino-2-bromopyrimidine-5-carbonitrile: This compound has an additional amino group, which can influence its chemical properties and biological activity.
2-Bromopyrimidine-5-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C5H2BrN3 |
|---|---|
Molekulargewicht |
183.99 g/mol |
IUPAC-Name |
4-bromopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H2BrN3/c6-5-4(1-7)2-8-3-9-5/h2-3H |
InChI-Schlüssel |
OMGCXESXBTWEQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


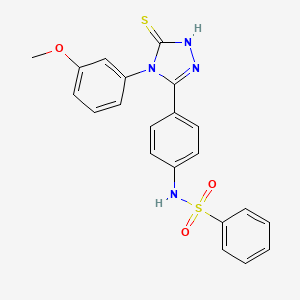
![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate](/img/structure/B11767910.png)
![3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B11767914.png)
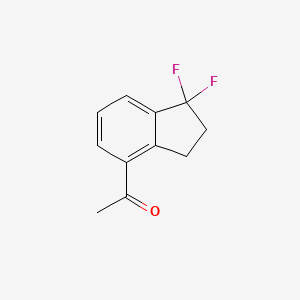
![tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate](/img/structure/B11767929.png)
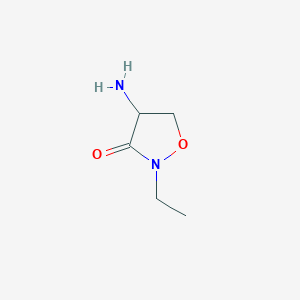
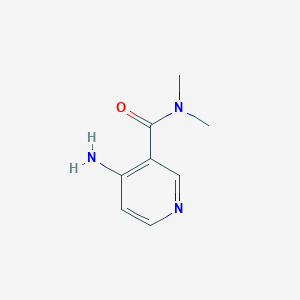
![Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B11767963.png)
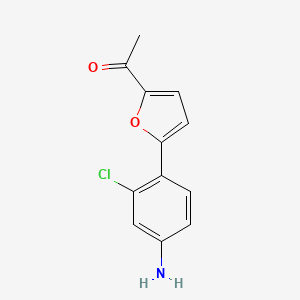


![[cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)
